REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[F:9][C:10]([F:27])([F:26])[C:11]([F:25])([F:24])[C:12](=O)[CH2:13][C:14](=O)[C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17].[OH-].[NH4+]>P(=O)(O)(O)O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:14]([C:15]([F:20])([F:21])[C:16]([F:17])([F:18])[F:19])=[CH:13][C:12]=2[C:11]([F:25])([F:24])[C:10]([F:27])([F:26])[F:9])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(CC(C(C(F)(F)F)(F)F)=O)=O)(F)F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
is stirred at 90°-95° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
When cool
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
can be purified by recrystallization from benzene
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |